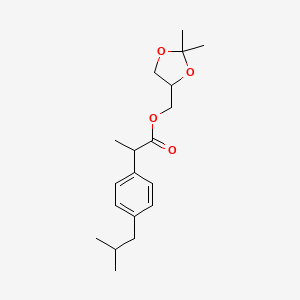
1',4-Dihydroxy Midazolam-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,4-Dihydroxy Midazolam-d4 is a derivative of midazolam, a short-acting benzodiazepine with an imidazole structure. This compound is a minor metabolite of midazolam, which is widely used for its anxiolytic, muscle relaxant, anticonvulsant, sedative, hypnotic, and amnesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,4-Dihydroxy Midazolam-d4 involves the hydroxylation of midazolam. The primary synthetic route includes the use of isocyanide reagents, such as tosylmethyl isocyanide (Tos-MIC) and ethyl isocyanoacetate, under mild conditions . The process typically involves a one-pot condensation of benzodiazepines with the mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate .
Industrial Production Methods
the scalable synthesis of midazolam and its analogues using isocyanide reagents suggests that similar methods could be adapted for industrial production .
Chemical Reactions Analysis
Types of Reactions
1’,4-Dihydroxy Midazolam-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of 1’,4-Dihydroxy Midazolam-d4 .
Scientific Research Applications
1’,4-Dihydroxy Midazolam-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of midazolam.
Biology: Employed in studies investigating the pharmacokinetics and pharmacodynamics of midazolam and its metabolites.
Medicine: Utilized in research on the therapeutic effects and side effects of midazolam, particularly in the context of anesthesia and sedation.
Industry: Applied in the development of new benzodiazepine derivatives with improved pharmacological properties
Mechanism of Action
1’,4-Dihydroxy Midazolam-d4 exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It increases the opening frequency of GABA-activated chloride channels, leading to enhanced inhibitory neurotransmission. This mechanism is similar to that of midazolam, which allows for rapid penetration across the blood-brain barrier and quick onset of action .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy Midazolam: A major metabolite of midazolam with similar pharmacological properties.
4-Hydroxy Midazolam: Another minor metabolite of midazolam.
Midazolam: The parent compound with a wide range of clinical applications
Uniqueness
1’,4-Dihydroxy Midazolam-d4 is unique due to its dual hydroxylation, which may result in distinct pharmacokinetic and pharmacodynamic profiles compared to other metabolites. This uniqueness makes it valuable for specific research applications, particularly in understanding the metabolism and effects of midazolam .
Properties
Molecular Formula |
C18H13ClFN3O2 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
8-chloro-3,4-dideuterio-1-[dideuterio(hydroxy)methyl]-6-(2-fluorophenyl)imidazo[1,5-a][1,4]benzodiazepin-4-ol |
InChI |
InChI=1S/C18H13ClFN3O2/c19-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)20)22-18(25)15-8-21-16(9-24)23(14)15/h1-8,18,24-25H,9H2/i8D,9D2,18D |
InChI Key |
OJDUJEPGFILARE-YTVOYDTHSA-N |
Isomeric SMILES |
[2H]C1=C2C(N=C(C3=C(N2C(=N1)C([2H])([2H])O)C=CC(=C3)Cl)C4=CC=CC=C4F)([2H])O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(C3=CN=C(N3C4=C2C=C(C=C4)Cl)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13450117.png)
![2-[(2R)-2-hydroxypropoxy]phenol](/img/structure/B13450119.png)


![3-[(Acetylmethylamino)methyl]benzoic acid](/img/structure/B13450130.png)
![(S)-[(2-Cyclopentylphenoxy)methyl]-oxirane](/img/structure/B13450136.png)

![(S)-[1,1'-Biphenyl]-4-yl(6-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B13450141.png)
![1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13450147.png)



![N-[(6aS,8S)-2-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,12-octahydro-6,12-dioxopyrido[2,1-c][1,4]benzodiazepin-8-yl]-N'-(1-methylethyl)-urea](/img/structure/B13450164.png)
